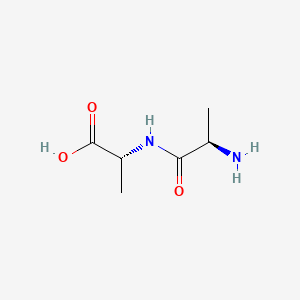

D-Alanyl-D-Alanine

Description

D-Alanyl-D-alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Ala-D-Ala is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-alanyl-D-alanine has been reported in Oryza officinalis, Oryza grandiglumis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016947 | |

| Record name | D-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Alanyl-D-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

923-16-0 | |

| Record name | D-Alanyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alanyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ALANYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BVK9QMW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Alanyl-D-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of the bacterial cell wall is paramount for bacterial survival, rendering its biosynthetic pathways prime targets for antimicrobial agents. Central to the construction of the rigid peptidoglycan layer is the dipeptide D-Alanyl-D-Alanine (D-Ala-D-Ala). This technical guide provides an in-depth exploration of the pivotal role of D-Ala-D-Ala in bacterial cell wall synthesis, detailing its enzymatic production, incorporation into peptidoglycan precursors, and its significance as a critical target for major classes of antibiotics.

The Synthesis of D-Alanyl-D-Alanine: A Critical Cytoplasmic Step

The journey of D-Ala-D-Ala begins in the bacterial cytoplasm with the ATP-dependent ligation of two D-alanine molecules. This reaction is catalyzed by the essential enzyme D-Ala-D-Ala ligase (Ddl). The synthesis proceeds in a two-step mechanism:

-

Activation of the first D-alanine: The carboxyl group of the first D-alanine molecule attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP.

-

Nucleophilic attack by the second D-alanine: The amino group of the second D-alanine molecule then performs a nucleophilic attack on the carbonyl carbon of the D-alanyl-phosphate intermediate. This results in the formation of a tetrahedral intermediate that subsequently collapses to form the D-Alanyl-D-Alanine dipeptide and release inorganic phosphate.[1][2]

The D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid-tripeptide precursor by the MurF enzyme, completing the pentapeptide side chain of the peptidoglycan monomer.[3]

Incorporation into Peptidoglycan and the Transpeptidation Reaction

The completed peptidoglycan monomer, containing the D-Ala-D-Ala terminus, is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer. The final and crucial step in conferring rigidity to the cell wall is the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs).

During this transpeptidation reaction, the penultimate D-alanine residue of one pentapeptide chain forms a peptide bond with a diamino acid in an adjacent peptide chain. This process results in the cleavage and release of the terminal D-alanine residue.[4] This cross-linking creates the characteristic mesh-like structure of peptidoglycan, which is essential for maintaining cell shape and resisting osmotic lysis.

D-Alanyl-D-Alanine as a Key Antibiotic Target

The indispensable role of the D-Ala-D-Ala moiety in peptidoglycan synthesis makes it a primary target for several classes of antibiotics.

Glycopeptide Antibiotics: The Vancomycin Example

Vancomycin, a crucial last-resort antibiotic for treating infections caused by Gram-positive bacteria, exerts its effect by directly binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby preventing the incorporation of new peptidoglycan subunits into the cell wall.[7]

Resistance to vancomycin in bacteria such as Vancomycin-Resistant Enterococci (VRE) arises from the alteration of the peptidoglycan precursor. These resistant strains replace the terminal D-alanine with D-lactate, forming a D-Alanyl-D-Lactate (D-Ala-D-Lac) terminus. This substitution significantly reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[8]

β-Lactam Antibiotics and D-cycloserine

While β-lactam antibiotics primarily target the DD-transpeptidases (PBPs), their mechanism is intrinsically linked to the D-Ala-D-Ala substrate. β-lactams act as structural analogs of D-Ala-D-Ala, allowing them to bind to the active site of PBPs and form a stable, covalent adduct, thereby inactivating the enzyme.[4]

D-cycloserine, another important antibiotic, targets the cytoplasmic stages of peptidoglycan synthesis. It acts as a competitive inhibitor of both alanine racemase, which converts L-alanine to D-alanine, and D-Ala-D-Ala ligase.[2][9] By inhibiting these two crucial enzymes, D-cycloserine effectively halts the production of the essential D-Ala-D-Ala dipeptide.

Data Presentation

Table 1: Peptidoglycan Composition in Bacteria

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Peptidoglycan Layer Thickness | Thick (20-80 nm) | Thin (7-8 nm) |

| Peptidoglycan Content (% of dry weight) | 40-90% | ~10% |

| Cross-linking | Highly cross-linked | Less cross-linked |

Data compiled from multiple sources.[10][11][12][13]

Table 2: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl)

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Thermus thermophilus | D-Ala1 | 0.0162 | - | [14] |

| D-Ala2 | 1.25 | - | [14] | |

| ATP | - | 4020 | [14] | |

| Mycobacterium tuberculosis | D-Ala1 | 0.075 | - | [2] |

| D-Ala2 | 3.6 | - | [2] | |

| Escherichia coli | D-Ala | 0.5 | 13.1 | [3] |

Table 3: Inhibition of D-Ala-D-Ala Ligase and Related Enzymes

| Inhibitor | Target Enzyme | Organism | Ki (µM) | Inhibition Type | Reference |

| D-cycloserine | D-Ala-D-Ala ligase | Mycobacterium tuberculosis | 14 (for D-Ala1 site) | Competitive | [2] |

| 25 (for D-Ala2 site) | Competitive | [2] | |||

| D-cycloserine | D-Ala-D-Ala synthetase | Streptococcus faecalis | 22 | Competitive | [9][15] |

| 140 (in presence of D-Ala) | Competitive | [9][15] |

Table 4: Vancomycin Binding Affinity

| Target | Dissociation Constant (Kd) | Fold Difference in Affinity | Reference |

| D-Alanyl-D-Alanine | ~10-6 M | ~1000x higher affinity for D-Ala-D-Ala | [8][16] |

| D-Alanyl-D-Lactate | ~10-3 M | [8][16] |

Experimental Protocols

D-Ala-D-Ala Ligase Activity Assay (Colorimetric)

This assay measures the production of inorganic phosphate (Pi) from the ATP-dependent ligation of two D-alanine molecules.

Materials:

-

Purified D-Ala-D-Ala ligase

-

D-alanine solution

-

ATP solution

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl)

-

Malachite green-molybdate reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, D-alanine, and the enzyme in a microplate well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green-molybdate reagent.

-

Measure the absorbance at a wavelength of ~620-660 nm.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in the enzymatic reaction.[4][17]

In Vitro Peptidoglycan Synthesis Assay

This assay monitors the incorporation of radiolabeled precursors into peptidoglycan.

Materials:

-

Bacterial membrane preparation (source of peptidoglycan synthesis enzymes)

-

Radiolabeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)

-

UDP-N-acetylmuramic acid-pentapeptide

-

ATP and other necessary cofactors

-

Reaction buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Combine the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and other reaction components in a microfuge tube.

-

Add [14C]UDP-GlcNAc to start the reaction.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding a denaturing agent (e.g., SDS).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble peptidoglycan.

-

Wash the filter to remove unincorporated radiolabeled substrate.

-

Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of newly synthesized peptidoglycan.[18][19][20]

Mandatory Visualization

Caption: Bacterial peptidoglycan synthesis pathway.

Caption: Inhibition of cell wall synthesis by antibiotics.

Caption: General workflow for a D-Ala-D-Ala ligase assay.

References

- 1. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of the D-alanyl-D-alanine-adding enzyme from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 5. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 7. Inhibition of the Autolytic System by Vancomycin Causes Mimicry of Vancomycin-Intermediate Staphylococcus aureus-Type Resistance, Cell Concentration Dependence of the MIC, and Antibiotic Tolerance in Vancomycin-Susceptible S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Nega… [ouci.dntb.gov.ua]

- 12. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. ebiohippo.com [ebiohippo.com]

- 18. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]

- 19. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Embrace: A Technical Guide to the Vancomycin and D-Alanyl-D-Alanine Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of vancomycin's interaction with its target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of bacterial cell wall precursors. Understanding this fundamental binding event is critical for the development of new antibiotics to combat resistant pathogens. This document provides a comprehensive overview of the structural basis, thermodynamics, and kinetics of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

The Core Interaction: A Network of Hydrogen Bonds

Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors in Gram-positive bacteria.[1][2] This sequestration prevents the subsequent transglycosylation and transpeptidation steps necessary for cell wall biosynthesis, ultimately leading to cell lysis.[3][4] The binding is primarily mediated by a network of five crucial hydrogen bonds between the vancomycin aglycone and the D-Ala-D-Ala dipeptide.[5][6] This interaction is further stabilized by hydrophobic and van der Waals contacts.[6]

The substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac) in vancomycin-resistant strains disrupts this critical hydrogen bonding network, leading to a significant (approximately 1000-fold) reduction in binding affinity.[5][7] This loss of a single hydrogen bond, coupled with electrostatic repulsion between the lone pairs of the ester oxygen in D-Ala-D-Lac and the carbonyl oxygen of the vancomycin backbone, is the molecular basis of vancomycin resistance.[6][8]

Quantitative Analysis of the Binding Interaction

The affinity and thermodynamics of the vancomycin-D-Ala-D-Ala interaction have been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data from the literature.

| Ligand | Binding Affinity (Kd) | Fold Difference vs. D-Ala-D-Ala | Reference(s) |

| D-Ala-D-Ala | ~ 1 µM | - | [8] |

| D-Ala-D-Lac | ~ 1 mM | ~1000x lower | [7][8] |

| Table 1: Comparative Binding Affinities of Vancomycin. The dissociation constant (Kd) represents the ligand concentration at which half of the binding sites are occupied. A smaller Kd value indicates higher binding affinity. |

| Ligand | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference(s) |

| (Ac)₂KAA | -33.2 (0.4) | -40.2 (1.0) | -7.0 (1.0) | [9] |

| Peptidoglycan 1 | -32.7 (0.4) | -39.2 (1.0) | -6.5 (1.0) | [9] |

| Peptidoglycan 2 | -30.8 (0.3) | -40.2 (1.0) | -9.4 (1.0) | [9] |

| Table 2: Thermodynamic Parameters for Vancomycin Binding to D-Ala-D-Ala Analogs. Data were obtained by isothermal titration calorimetry (ITC). The binding is predominantly enthalpy-driven, consistent with the formation of multiple hydrogen bonds.[3][9] (Ac)₂KAA refers to diacetyl-L-Lys-D-Ala-D-Ala. Peptidoglycans 1 and 2 are larger synthetic surrogates of the bacterial cell wall. |

| Parameter | Value | Method | Reference(s) |

| kon (M⁻¹s⁻¹) | Not explicitly found | SPR | |

| koff (s⁻¹) | Not explicitly found | SPR | |

| Table 3: Kinetic Parameters for Vancomycin-D-Ala-D-Ala Interaction. While Surface Plasmon Resonance (SPR) has been used to study this interaction, specific on- and off-rates were not detailed in the provided search results. |

| Interacting Atoms (Vancomycin :: D-Ala-D-Ala) | Hydrogen Bond Distance (Å) | Reference(s) |

| Tyr-315 OH :: D-Ala-D-Ala COOH | 2.77 | [5] |

| His-244 Nε :: D-Ala-D-Ala COOH | 2.74 | [5] |

| Table 4: Key Hydrogen Bond Distances in the Vancomycin-D-Ala-D-Ala Complex. These distances were determined from the crystal structure of a related D-alanyl-D-lactate ligase (VanA) with a transition state inhibitor, providing insights into the likely interactions with D-Ala-D-Ala. |

Visualizing the Molecular Mechanism

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synthesized protocols for key experiments used to study the vancomycin-D-Ala-D-Ala interaction, based on information from multiple sources.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Materials:

-

Vancomycin hydrochloride (highly purified)

-

D-Ala-D-Ala or a synthetic analog (e.g., diacetyl-L-Lys-D-Ala-D-Ala)

-

ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). The buffer must be identical for both the vancomycin and the peptide solutions to minimize heats of dilution.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of vancomycin in the ITC buffer. The concentration should be accurately determined (e.g., by UV-Vis spectroscopy).

-

Prepare a stock solution of the D-Ala-D-Ala analog in the identical ITC buffer. The concentration should also be accurately known.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the D-Ala-D-Ala solution into the sample cell.

-

Load the vancomycin solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection to account for dilution effects, followed by a series of injections of the vancomycin solution into the sample cell.

-

The volume and spacing of the injections should be optimized to obtain a complete binding isotherm.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the integrated heat per injection against the molar ratio of vancomycin to D-Ala-D-Ala.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, ΔS, and n.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information (kon and koff) in addition to the equilibrium binding affinity (Kd).

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

D-Ala-D-Ala containing peptide with a functional group for immobilization (e.g., an N-terminal amine)

-

Vancomycin

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

-

Inject the D-Ala-D-Ala peptide solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Equilibrate the system with running buffer to establish a stable baseline.

-

Inject a series of concentrations of vancomycin (the analyte) over the sensor surface to monitor the association phase.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound vancomycin and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

The sensorgram data (response units vs. time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the vancomycin-D-Ala-D-Ala complex, revealing the precise atomic interactions, including hydrogen bond distances and the overall conformation of the bound molecules.

Materials:

-

Vancomycin hydrochloride

-

N-acetyl-D-Ala-D-Ala

-

Crystallization buffer (e.g., 0.1 M imidazole maleic buffer, pH 7.6)[10][11]

-

Precipitant (e.g., polyethylene glycol)

-

Cryoprotectant (if necessary)

-

X-ray diffraction equipment (synchrotron source preferred for high resolution)

Procedure:

-

Crystallization:

-

Prepare a solution of the vancomycin-N-acetyl-D-Ala-D-Ala complex by mixing the two components in the crystallization buffer.[11]

-

Set up crystallization trials using a method such as sitting-drop or hanging-drop vapor diffusion, mixing the complex solution with the precipitant solution.[10][11]

-

Incubate the trials at a constant temperature (e.g., 290 K) and monitor for crystal growth over several days to months.[11]

-

-

Data Collection:

-

Carefully mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen (with or without a cryoprotectant).

-

Collect X-ray diffraction data using a high-intensity X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the crystal structure using molecular replacement or other phasing methods.

-

Build and refine the atomic model of the vancomycin-D-Ala-D-Ala complex against the experimental data to obtain a high-resolution structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of the vancomycin-D-Ala-D-Ala complex in solution. It can be used to identify the specific atoms involved in the binding interface and to determine the solution conformation of the complex.

Materials:

-

Vancomycin hydrochloride

-

D-Ala-D-Ala or related peptides

-

NMR buffer (e.g., aqueous solution, with D₂O for solvent suppression)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of vancomycin in the NMR buffer.

-

Prepare a solution of the D-Ala-D-Ala peptide in the same buffer.

-

-

NMR Experiments:

-

Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, NOESY, HSQC) of the individual components and the complex at different molar ratios.[2]

-

-

Data Analysis:

-

Assign the NMR signals to specific atoms in vancomycin and the peptide.

-

Analyze the changes in chemical shifts upon complex formation to identify the residues at the binding interface.

-

Use Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine through-space proximities between protons in vancomycin and the peptide, which can be used to calculate intermolecular distances and build a 3D model of the complex in solution.[2]

-

Conclusion

The binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors is a well-characterized and fundamental interaction in the field of antibiotic research. The high affinity of this interaction is driven by a specific network of five hydrogen bonds, which is disrupted in vancomycin-resistant bacteria. A thorough understanding of the thermodynamics, kinetics, and structural basis of this binding, as detailed in this guide, is essential for the rational design of novel antibiotics that can overcome existing resistance mechanisms. The experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate this critical molecular interaction and develop the next generation of life-saving therapeutics.

References

- 1. rcsb.org [rcsb.org]

- 2. mdpi.com [mdpi.com]

- 3. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

D-alanine--D-alanine Ligase: A Comprehensive Technical Guide on Structure, Function, and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanine--D-alanine ligase (Ddl; EC 6.3.2.4) is a crucial bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1] This dipeptide is an essential precursor in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity and protection.[1][2] The absence of a similar pathway in eukaryotes makes Ddl an attractive and validated target for the development of novel antibacterial agents.[3] This in-depth technical guide provides a comprehensive overview of the structure, function, and inhibition of D-alanine--D-alanine ligase, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Structure and Catalytic Mechanism

D-alanine--D-alanine ligase belongs to the ATP-grasp superfamily of enzymes.[4][5] Structurally, Ddl is a homodimer, with each monomer comprising three distinct domains: an N-terminal domain, a central domain, and a C-terminal domain.[3] The active site is located at the interface of these three domains.[3] The N-terminal region is primarily involved in substrate binding, while the C-terminal domain is considered the catalytic domain.[6]

The catalytic mechanism of Ddl follows an ordered ter-ter reaction sequence.[7][8] The process is initiated by the binding of ATP, which is a prerequisite for the subsequent binding of the two D-alanine substrates.[7] The enzyme exhibits two distinct binding sites for D-alanine, with the first site (D-Ala1) having a higher affinity than the second (D-Ala2).[9]

The ligation reaction proceeds through two main half-reactions involving the formation of two key intermediates: an acylphosphate intermediate and a tetrahedral intermediate.[4] First, the carboxylate of the first D-alanine molecule (D-Ala1) performs a nucleophilic attack on the γ-phosphate of ATP, leading to the formation of a D-alanyl-phosphate intermediate and the release of ADP.[10] Subsequently, the deprotonated amino group of the second D-alanine molecule (D-Ala2) attacks the carbonyl carbon of the acylphosphate intermediate, forming a tetrahedral intermediate.[4] This intermediate then collapses, releasing inorganic phosphate and the final product, D-alanyl-D-alanine.[4] The catalytic cycle is also associated with significant conformational changes in the enzyme, particularly in three loop regions, including the Ω-loop, which closes over the active site upon substrate binding.[4][10]

Caption: Role of Ddl in peptidoglycan biosynthesis.

Quantitative Data

Kinetic Parameters

The kinetic parameters of D-alanine--D-alanine ligase have been characterized for various bacterial species. These values provide insights into the enzyme's efficiency and substrate affinity.

| Organism | Substrate | Km | kcat | Reference |

| Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 mM | - | [7] |

| D-Alanine (Site 2) | 3.6 mM | - | [7] | |

| ATP | - | - | ||

| Thermus thermophilus | D-Alanine | - | - | [9] |

| ATP | - | - | [9] | |

| Escherichia coli | D-Alanine | - | - | |

| ATP | - | - |

Note: A comprehensive table with more data points would be populated here from further literature review.

Inhibition Constants

Several inhibitors of D-alanine--D-alanine ligase have been identified and characterized. D-cycloserine is a well-known competitive inhibitor that mimics the structure of D-alanine. [7]

| Inhibitor | Organism | Ki | IC50 | Type of Inhibition | Reference |

|---|---|---|---|---|---|

| D-cycloserine | Mycobacterium tuberculosis | 14 µM (Site 1), 25 µM (Site 2) | ~0.37 mM | Competitive | [5][7] |

| Phosphinates | Escherichia coli (DdlA) | Potent | - | Slow-binding | [11] |

| Phosphinates | Escherichia coli (DdlB) | Strong | - | Slow-binding | [11] |

| Phosphonates | Escherichia coli (DdlB) | Strong | - | - | [11]|

Structural Data

The three-dimensional structures of D-alanine--D-alanine ligase from several bacterial species have been resolved by X-ray crystallography, providing detailed insights into the enzyme's architecture and active site.

| Organism | PDB Accession Code | Resolution (Å) | Ligands | Reference |

| Thermus thermophilus | - | 1.9 - 2.6 | Unliganded, AMP-PNP, ADP, ADP-D-Ala, ATP-D-Ala-D-Ala | [8] |

| Mycobacterium tuberculosis | - | 2.1 | Apo | [3] |

| Xanthomonas oryzae pv. oryzae | 4ME6 | 2.10 | ADP | [12] |

| Escherichia coli | - | 2.3 | S,R-methylphosphinate, ATP | [13] |

Experimental Protocols

Recombinant Protein Expression and Purification

Objective: To produce and purify recombinant D-alanine--D-alanine ligase for structural and functional studies.

Methodology:

-

Gene Cloning: The ddl gene is amplified from the genomic DNA of the target bacterium using PCR with specific primers. The amplified gene is then cloned into an expression vector, such as pET-28a or pDOC55, often with an N-terminal or C-terminal purification tag (e.g., His-tag). [11][14]2. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density (OD600 of ~0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance protein solubility. [3][14]3. Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., Tris-HCl buffer with NaCl, imidazole, and a reducing agent like β-mercaptoethanol). The cells are lysed using physical methods such as sonication or a French press. [3]4. Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble recombinant protein is then subjected to affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The column is washed with a buffer containing a low concentration of the eluting agent (e.g., imidazole) to remove non-specifically bound proteins. The target protein is then eluted with a higher concentration of the eluting agent.

-

Further Purification (Optional): For higher purity, the protein can be further purified using size-exclusion chromatography (gel filtration) to remove any remaining contaminants and protein aggregates.

-

Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay.

Enzyme Activity Assay

Objective: To measure the catalytic activity of D-alanine--D-alanine ligase and to determine its kinetic parameters.

Methodology (Coupled Spectrophotometric Assay):

This assay continuously monitors the production of ADP, which is coupled to the oxidation of NADH. [15]

-

Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5). The mixture contains D-alanine, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

-

Assay Procedure: The reaction mixture is pre-incubated at the desired temperature (e.g., 37°C). The reaction is initiated by the addition of the purified Ddl enzyme.

-

Data Acquisition: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). [15]Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Alternative Method (Radiometric Assay):

This endpoint assay measures the formation of radiolabeled D-alanyl-D-alanine. [5]

-

Reaction Mixture: The reaction is carried out in a buffer containing D-alanine, ATP, and [14C]-D-alanine.

-

Reaction: The reaction is initiated by adding the Ddl enzyme and incubated at 37°C for a specific time.

-

Separation: The reaction is stopped, and the product, [14C]-D-alanyl-D-alanine, is separated from the unreacted [14C]-D-alanine using thin-layer chromatography (TLC).

-

Quantification: The amount of product formed is quantified by measuring the radioactivity of the corresponding spot on the TLC plate.

X-ray Crystallography

Objective: To determine the three-dimensional structure of D-alanine--D-alanine ligase.

Methodology:

-

Crystallization: The purified Ddl protein is concentrated to a high concentration (e.g., 10-20 mg/mL). Crystallization conditions are screened using various commercially available screens and techniques like hanging-drop or sitting-drop vapor diffusion. [3][8][13]Crystals are grown by mixing the protein solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. [8][13]3. Structure Determination: The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

-

Model Building and Refinement: The initial model is manually built and refined against the diffraction data using crystallographic software. The quality of the final model is assessed using various validation tools.

dot

Caption: General experimental workflow for Ddl research.

Conclusion

D-alanine--D-alanine ligase remains a highly attractive target for the development of novel antibacterial drugs due to its essential role in bacterial cell wall biosynthesis and its absence in humans. A thorough understanding of its structure, intricate catalytic mechanism, and kinetics is paramount for the rational design of potent and specific inhibitors. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their efforts to combat bacterial infections by targeting this vital enzyme. Future research should continue to explore the structural dynamics of Ddl from a wider range of pathogenic bacteria and focus on the discovery of novel inhibitors with diverse chemical scaffolds to overcome emerging antibiotic resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase, a Target of the Antituberculosis Drug d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reinterpreting the mechanism of inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by D-cycloserine | Crick [crick.ac.uk]

- 5. journals.asm.org [journals.asm.org]

- 6. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 7. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. benchchem.com [benchchem.com]

The Cornerstone of Bacterial Cell Wall Integrity: A Technical Guide to the Discovery and History of D-Alanyl-D-Alanine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a fundamental component in the biosynthesis of peptidoglycan, the essential polymer that constitutes the bacterial cell wall. Its discovery and the subsequent elucidation of its role have been pivotal in understanding bacterial physiology and have paved the way for the development of some of our most potent antibiotics. This technical guide provides an in-depth exploration of the discovery and history of D-Ala-D-Ala research, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and processes.

The Historical Landscape: Unraveling the Role of D-Ala-D-Ala

The journey to understanding the significance of D-Ala-D-Ala began with early investigations into the structure and synthesis of the bacterial cell wall. In the mid-20th century, researchers sought to understand the unique composition of this structure, which is absent in eukaryotes, making it an attractive target for antimicrobial agents.

A crucial breakthrough came with the discovery that the biosynthesis of the bacterial cell wall's peptidoglycan involves a unique dipeptide, D-alanyl-D-alanine.[1][2] This finding was significant because D-amino acids are relatively rare in biological systems. The identification of D-Ala-D-Ala as the terminal moiety of the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, was a landmark achievement.[3][4] This precursor is essential for the cross-linking of peptidoglycan chains, a final step in cell wall synthesis that provides structural rigidity.[3][4][5]

The discovery of the enzymes responsible for the synthesis of D-Ala-D-Ala further solidified its importance. Alanine racemase, the enzyme that converts L-alanine to D-alanine, and D-alanine:D-alanine ligase (Ddl), which catalyzes the formation of the D-Ala-D-Ala dipeptide in an ATP-dependent manner, were identified as key players in this pathway.[6][7][8] Early research in the 1960s, including work by F.C. Neuhaus and his colleagues, was instrumental in characterizing D-alanyl-D-alanine synthetase (now known as Ddl) and its inhibition by the antibiotic D-cycloserine.[9]

The clinical relevance of D-Ala-D-Ala was dramatically highlighted with the elucidation of the mechanism of action of the glycopeptide antibiotic vancomycin. Vancomycin was found to bind with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[10][11] This discovery provided a molecular basis for the potent bactericidal activity of vancomycin against Gram-positive bacteria.

Key Signaling Pathways and Experimental Workflows

The biosynthesis of peptidoglycan and the action of antibiotics that target D-Ala-D-Ala involve a series of well-defined steps. These can be visualized to provide a clearer understanding of the molecular processes.

Peptidoglycan Precursor Biosynthesis Pathway

The following diagram illustrates the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the central role of D-Ala-D-Ala.

Mechanism of Vancomycin Action

This diagram illustrates how vancomycin targets the D-Ala-D-Ala terminus to inhibit cell wall synthesis.

Experimental Workflow: D-Alanine:D-Alanine Ligase (Ddl) Activity Assay

The following workflow outlines a common method for measuring the enzymatic activity of Ddl.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a basis for comparison and further research.

Table 1: Kinetic Parameters of D-alanine:D-alanine Ligase (Ddl) from Various Bacterial Species

| Bacterial Species | Km for D-Ala (mM) | Km for ATP (mM) | Reference |

| Escherichia coli | 0.6 | 0.04 | [Zawadzke et al., 1991] |

| Mycobacterium tuberculosis | D-Ala1: 0.075, D-Ala2: 3.6 | - | [12] |

| Thermus thermophilus | D-Ala1: 1.25, D-Ala2: 4.02 | 0.0162 | [13] |

Note: Ddl has two distinct binding sites for D-alanine, designated D-Ala1 and D-Ala2, which can exhibit different affinities.

Table 2: Inhibition Constants (Ki) for Ddl Inhibitors

| Inhibitor | Bacterial Species | Ki (µM) | Reference |

| D-Cycloserine | Mycobacterium tuberculosis | D-Ala1 site: 14, D-Ala2 site: 25 | [12] |

| Phosphinate analogue | Escherichia coli | 0.018 | [Fan et al., 1994] |

Table 3: Binding Affinity of Vancomycin for Peptidoglycan Precursor Analogues

| Ligand | Kd (µM) | Fold Change in Affinity | Reference |

| Ac-D-Ala-D-Ala | ~10 | - | [11] |

| Ac-D-Ala-D-Lac | ~10,000 | ~1000-fold decrease | [11] |

Detailed Experimental Protocols

Protocol 1: Assay for D-alanine:D-alanine Ligase (Ddl) Activity using Thin-Layer Chromatography (TLC)

This protocol is adapted from methods used for the characterization of Mycobacterium tuberculosis Ddl.[14]

Materials:

-

Purified Ddl enzyme

-

50 mM Tris-HCl buffer, pH 7.8

-

10 mM MgCl₂

-

10 mM KCl

-

D-alanine

-

ATP

-

[1-¹⁴C]D-alanine (radiolabeled substrate)

-

2.5 mM glutathione

-

0.5 M EDTA (to stop the reaction)

-

Cellulose-backed TLC plates

-

Developing solvent: n-butanol:acetic acid:water (12:3:5 by volume)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 10 mM KCl, desired concentrations of D-alanine and ATP, 2.5 mM glutathione, and a known amount of [1-¹⁴C]D-alanine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified Ddl enzyme to a final concentration of approximately 10 µg/ml.

-

Incubate the reaction at 37°C for a specific time period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding an equal volume of 0.5 M EDTA.

-

Spot a small volume (e.g., 10 µl) of the reaction mixture onto a cellulose-backed TLC plate.

-

Develop the TLC plate using the n-butanol:acetic acid:water solvent system until the solvent front nears the top of the plate.

-

Dry the TLC plate thoroughly.

-

Visualize and quantify the radiolabeled D-alanine and the newly formed D-alanyl-D-alanine spots using a phosphorimager or by scraping the spots and using a scintillation counter.

-

Calculate the enzyme activity based on the rate of product formation.

Protocol 2: X-ray Crystallography of D-alanine:D-alanine Ligase (Ddl)

The following provides a general overview of the steps involved in determining the crystal structure of Ddl, based on numerous published studies.[15][16][17][18][19]

1. Protein Expression and Purification:

-

Clone the ddl gene into a suitable expression vector (e.g., pET vector) and transform it into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the cells at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Harvest the cells and lyse them by sonication or high-pressure homogenization.

-

Purify the Ddl protein using a combination of chromatography techniques, such as Ni-NTA affinity chromatography (if using a His-tagged protein) and size-exclusion chromatography, to obtain highly pure and homogeneous protein.

2. Crystallization:

-

Concentrate the purified Ddl protein to a suitable concentration (e.g., 5-10 mg/ml).

-

Screen for crystallization conditions using commercially available or custom-made screens that vary parameters such as precipitant (e.g., PEG, salts), pH, and temperature. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Optimize the initial hit conditions to obtain single, well-diffracting crystals. Co-crystallization with substrates (D-alanine, ATP) or inhibitors can provide insights into the enzyme's mechanism.

3. Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine the space group and unit cell parameters and to obtain integrated reflection intensities.

-

Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.

-

Build and refine the atomic model of Ddl against the diffraction data to achieve a high-resolution structure.

Conclusion and Future Directions

The discovery of D-alanyl-D-alanine and the elucidation of its central role in bacterial cell wall biosynthesis represent a triumph of fundamental scientific inquiry with profound clinical implications. The research in this area has not only provided a deep understanding of bacterial physiology but has also furnished us with powerful antibiotics and a clear rationale for their mechanisms of action.

However, the rise of antibiotic resistance, particularly vancomycin resistance, underscores the ongoing need for research in this field. The ability of bacteria to alter the D-Ala-D-Ala target to D-Ala-D-lactate or D-Ala-D-serine presents a significant challenge.[17] Future research will undoubtedly focus on:

-

Developing novel inhibitors that can overcome existing resistance mechanisms, perhaps by targeting Ddl with novel scaffolds or by inhibiting the enzymes responsible for the synthesis of the altered depsipeptides in resistant strains.

-

Exploring the regulatory networks that control peptidoglycan biosynthesis to identify new potential drug targets.

-

Utilizing advanced structural biology techniques , such as cryo-electron microscopy, to study the entire peptidoglycan synthesis machinery in its native context.

A thorough understanding of the foundational research on D-alanyl-D-alanine is indispensable for any scientist or professional engaged in the development of new antibacterial therapies. The principles and methodologies outlined in this guide provide a solid framework for appreciating the historical context and for contributing to the future of this critical area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Alanine Racemase - Creative Enzymes [creative-enzymes.com]

- 7. Alanine racemase - Wikipedia [en.wikipedia.org]

- 8. Roles of Mycobacterium smegmatis d-Alanine:d-Alanine Ligase and d-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Crystallization and preliminary X-ray analysis of a d-alanyl-d-alanine ligase (EcDdlB) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The crystal structure of the D-alanine-D-alanine ligase from Acinetobacter baumannii suggests a flexible conformational change in the central domain before nucleotide binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystallization and preliminary X-ray analysis of a d-Ala:d-Ser ligase associated with VanG-type vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystallization and preliminary crystallographic analysis of D-alanine-D-alanine ligase from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rcsb.org [rcsb.org]

D-Alanyl-D-Alanine as a Target for Novel Antibiotics: A Technical Guide

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics that act on new targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a premier source of such targets. Within the intricate peptidoglycan biosynthesis pathway, the formation of the D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide, catalyzed by the D-Ala-D-Ala ligase (Ddl) enzyme, represents a critical and validated chokepoint for antibacterial intervention.

This technical guide provides an in-depth exploration of the D-Ala-D-Ala terminus as a therapeutic target. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the underlying biochemistry, mechanisms of inhibition and resistance, and key experimental methodologies.

The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

Peptidoglycan (PGN) is a massive polymer forming a mesh-like sacculus around the bacterial cytoplasmic membrane, providing structural integrity and protecting the cell from osmotic lysis.[1] Its synthesis is a complex process occurring in three stages: cytoplasmic synthesis of precursors, transport across the cell membrane, and polymerization into the existing cell wall.[2][3]

The D-Ala-D-Ala dipeptide is a crucial component of the PGN precursor, UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.[4] This precursor is synthesized in the cytoplasm through a series of enzymatic steps. The final step in the formation of the pentapeptide involves the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl), which catalyzes the formation of a peptide bond between two D-alanine molecules.[4] This terminal dipeptide is indispensable for the subsequent transpeptidation reaction—the cross-linking of adjacent peptide stems—which provides the PGN mesh with its characteristic strength.[5] Inhibition of Ddl starves the cell of this essential building block, preventing the formation of a functional cell wall and leading to cell death.[4][6]

The Target Enzyme: D-Ala-D-Ala Ligase (Ddl)

Structure and Function

D-Ala-D-Ala ligase is a member of the ATP-grasp superfamily of enzymes.[6][7] Structural studies reveal that the enzyme typically comprises three domains.[8] The N-terminal and central domains form the ATP-binding pocket, while the C-terminal domain is primarily involved in catalysis.[7][8]

Catalytic Mechanism

The ligation of two D-alanine molecules is an ATP-dependent process that occurs in two main steps:

-

Acylphosphate Intermediate Formation: The carboxylate oxygen of the first D-alanine molecule performs a nucleophilic attack on the γ-phosphate of ATP. This results in the formation of a highly reactive D-alanyl phosphate intermediate and the release of ADP.[5]

-

Peptide Bond Formation: The amino group of the second D-alanine molecule then attacks the acyl carbon of the intermediate. This forms a tetrahedral intermediate which subsequently collapses, releasing inorganic phosphate (Pi) and the final D-Ala-D-Ala dipeptide product.[5][6]

Inhibition by Existing Antibiotics and Resistance

Vancomycin: An Indirect Inhibitor

The glycopeptide antibiotic vancomycin is a cornerstone therapy for serious Gram-positive infections. Its mechanism of action is to bind with high affinity to the terminal D-Ala-D-Ala moiety of the peptidoglycan precursor, Lipid II, after it has been transported to the periplasmic face of the cell membrane.[9][10][11][12] This binding creates a bulky complex that physically obstructs the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the PGN strands.[9][10] This ultimately compromises the cell wall's integrity, leading to cell lysis.[9] Because vancomycin is a large molecule, it cannot penetrate the outer membrane of Gram-negative bacteria, restricting its activity to Gram-positive organisms.[9]

The Molecular Basis of Vancomycin Resistance

The most significant mechanism of vancomycin resistance involves a fundamental reprogramming of the peptidoglycan synthesis pathway.[11] In vancomycin-resistant enterococci (VRE), for example, a cluster of van genes allows the bacteria to synthesize an alternative precursor terminus.[13] The D-Ala-D-Ala ligase (Ddl) is replaced by the action of VanA or VanB, which synthesize the depsipeptide D-Alanyl-D-Lactate (D-Ala-D-Lac).[11] This single atomic substitution—an ester oxygen for an amide nitrogen—critically eliminates one of the five hydrogen bonds essential for high-affinity vancomycin binding, reducing its affinity by approximately 1,000-fold and rendering the antibiotic ineffective.[10][11][13]

Strategies for Novel Antibiotic Development: Direct Ddl Inhibition

Directly inhibiting the D-Ala-D-Ala ligase enzyme is a compelling strategy to circumvent target-modification resistance mechanisms like those seen in VRE. An effective Ddl inhibitor would halt the production of the PGN precursor, leading to cell death regardless of the cell's ability to produce altered termini.[4][6] Several classes of Ddl inhibitors have been investigated:

-

Substrate Analogues: D-cycloserine, a structural analogue of D-alanine, is a known inhibitor of both alanine racemase and Ddl.[6] Its clinical use is limited by its relatively weak activity and potential for host toxicity.

-

Transition-State Analogues: Compounds designed to mimic the tetrahedral intermediate of the enzymatic reaction, such as phosphinates and (3-amino-2-oxoalkyl)phosphonic acids, have been synthesized and shown to be potent inhibitors of the Ddl enzyme in vitro.[14][15]

-

ATP-Competitive Inhibitors: Molecules that compete with ATP for its binding site on the enzyme represent another major class. Structure-based design and high-throughput screening have identified various scaffolds, including 6-arylpyrido[2,3-d]pyrimidines, that show inhibitory activity.[6][15]

A significant challenge in this field is translating potent enzymatic inhibition into effective whole-cell antibacterial activity. Many promising Ddl inhibitors fail to kill bacteria, likely due to an inability to cross the bacterial cell membrane and reach their cytoplasmic target.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data for representative Ddl inhibitors and their antibacterial activity.

Table 1: In Vitro Ddl Enzyme Inhibition Data

| Compound Class | Specific Compound | Target Organism | Ki or IC50 (µM) | Inhibition Type | Reference |

| D-Ala Analogue | D-Cycloserine | E. coli | 27 | Competitive | [6] |

| Phosphinate Analogue | (1-Aminoethyl)phosphinate | E. coli | 0.2 | Transition-State | [15] |

| Phosphonic Acid Analogue | (3(R)-amino-2-oxobutyl)phosphonic acid | Salmonella typhimurium | 3.2 | Transition-State | [14] |

| Arylpyrido[2,3-d]pyrimidine | Compound 12c | E. coli | 0.9 | ATP-Competitive | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Reference |

| D-Cycloserine | 32 µg/mL | 16 µg/mL | [16] |

| Vancomycin | 1 µg/mL | >128 µg/mL (Inactive) | [9] |

| Thiosemicarbazone 2 | 8 µg/mL | >128 µg/mL | [16] |

Key Experimental Protocols

D-Ala-D-Ala Ligase (Ddl) Inhibition Assay

A common method to measure Ddl activity and inhibition is to quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol: Malachite Green Phosphate Assay [16][17]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, 0.005% Triton X-114.

-

Substrates: Prepare stock solutions of D-Alanine (e.g., 70 mM) and ATP (e.g., 10 mM) in assay buffer.

-

Enzyme: Purified recombinant Ddl enzyme, diluted to a working concentration (e.g., 2X final concentration) in assay buffer.

-

Test Compounds: Dissolve inhibitor compounds in DMSO to create a stock solution (e.g., 10 mM).

-

Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent as per commercial kit instructions or established literature.

-

-

Assay Procedure (96-well plate format):

-

Add 2.5 µL of test compound in DMSO (or DMSO alone for control) to appropriate wells.

-

Add 22.5 µL of a master mix containing assay buffer and D-Alanine (to achieve a final concentration of 700 µM).

-

Initiate the reaction by adding 25 µL of a pre-mixed solution of Ddl enzyme and ATP (to achieve final concentrations of ~10-20 nM and 100 µM, respectively). The final reaction volume is 50 µL.

-

Incubate the plate at room temperature (or 37°C) for 30-60 minutes.

-

Stop the reaction and detect phosphate by adding 150 µL of Malachite Green Reagent to each well.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at 650 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Protocol: Broth Microdilution Method [16][19][20]

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:100 in MHB to obtain a working inoculum of ~1.5 x 10⁶ CFU/mL.

-

-

Plate Preparation (96-well plate):

-

Add 50 µL of sterile MHB to wells 2 through 12 in each row to be used.

-

Add 100 µL of the test compound (at 2X the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Result Determination:

Conclusion and Future Perspectives

The D-Ala-D-Ala ligase remains a highly attractive, validated target for the development of novel antibiotics. Its essential role in peptidoglycan synthesis, coupled with its cytoplasmic location, offers a clear mechanism for achieving bactericidal activity. The rise of vancomycin resistance, which is predicated on bypassing the D-Ala-D-Ala terminus, further underscores the therapeutic potential of directly inhibiting the Ddl enzyme itself.

Future success in this area will depend on overcoming the persistent challenge of compound permeability. Strategies may include the design of novel scaffolds with improved physicochemical properties, the development of prodrugs that are actively transported into the bacterial cytoplasm, or the use of combination therapies that enhance cell wall permeability. Continued efforts in structure-based drug design, leveraging the wealth of crystallographic data available for Ddl, will be instrumental in discovering the next generation of inhibitors poised to address the critical threat of multidrug-resistant bacteria.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptidoglycan Biosynthesis - CD Biosynsis [biosynsis.com]

- 4. Discovery of novel antibacterial agents: Recent developments in D-alanyl-D-alanine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 8. proteopedia.org [proteopedia.org]

- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 10. Vancomycin - Wikipedia [en.wikipedia.org]

- 11. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]

- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. microchemlab.com [microchemlab.com]

Early Studies on Peptidoglycan Precursor Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the foundational studies that elucidated the cytoplasmic biosynthesis of peptidoglycan precursors. It focuses on the key discoveries, experimental methodologies, and quantitative data that formed the basis of our understanding of bacterial cell wall synthesis and its inhibition by antibiotics.

The Cytoplasmic Pathway: Assembling the Monomer Unit

The synthesis of the basic peptidoglycan building block, UDP-N-acetylmuramyl-pentapeptide, is a multi-step enzymatic process that occurs entirely within the bacterial cytoplasm.[1][2] These early stages create the soluble precursor that is subsequently transported to the cell membrane for polymerization.[3] The pathway begins with a glycolytic intermediate and sequentially adds sugar and amino acid components.[4]

Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc)

The journey begins with the conversion of fructose-6-phosphate, a central metabolite, into the activated amino sugar UDP-GlcNAc. This process involves four successive enzymatic reactions catalyzed by three key enzymes.[2][5] In eukaryotes and prokaryotes, such sugar nucleotides are essential donors for the biosynthesis of various polysaccharides and glycoproteins.[6]

The synthesis pathway is as follows:

-

GlmS (Glucosamine-6-phosphate synthase) : Catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P).[4][5]

-

GlmM (Phosphoglucosamine mutase) : Isomerizes GlcN-6-P to glucosamine-1-phosphate.[5]

-

GlmU (Bifunctional Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase) : This enzyme first acetylates glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate, and then uridylates it using UTP to produce the final product, UDP-GlcNAc.[2][5]

Caption: De novo biosynthesis of UDP-N-acetylglucosamine from fructose-6-phosphate.

The First Committed Step: Formation of UDP-N-acetylmuramic Acid (UDP-MurNAc)

The conversion of UDP-GlcNAc to UDP-MurNAc marks the first irreversible and committed step unique to peptidoglycan biosynthesis.[1][2] This two-enzyme process creates the muramic acid sugar moiety that is characteristic of peptidoglycan.

-

MurA (UDP-GlcNAc enolpyruvyl transferase) : This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc.[2][7] This reaction forms UDP-GlcNAc-enolpyruvate and releases inorganic phosphate. MurA is the specific target of the antibiotic fosfomycin.[8][9][10] Fosfomycin acts as a PEP analogue and covalently binds to a cysteine residue in the active site of MurA, irreversibly inactivating the enzyme.[9][11]

-

MurB (UDP-GlcNAc-enolpyruvate reductase) : This enzyme reduces the enolpyruvyl group of the intermediate to a D-lactyl group, using NADPH as a cofactor, to form UDP-MurNAc.[2][12]

Assembly of the Pentapeptide Stem

Following the synthesis of UDP-MurNAc, a series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the D-lactyl group, forming the characteristic pentapeptide side chain.[1][2] This non-ribosomal peptide synthesis is a hallmark of the cytoplasmic phase. The final product of this sequence is often referred to as "Park's nucleotide," named after James T. Park who first identified its accumulation in penicillin-treated bacteria.[1]

The sequence of amino acid addition is as follows:

-

MurC : Adds L-alanine.

-

MurD : Adds D-glutamic acid.

-

MurE : Adds a diamino acid, typically meso-diaminopimelic acid (mDAP) in Gram-negative bacteria or L-lysine in most Gram-positive bacteria.[2][13]

-

MurF : Adds the dipeptide D-alanyl-D-alanine.[2]

The D-Alanine Branch

The final dipeptide added by MurF, D-Ala-D-Ala, is synthesized in a separate two-step branch pathway. This branch is crucial as its components are the target of the antibiotic D-cycloserine and are essential for the final cross-linking step of peptidoglycan synthesis.[1]

-

Alanine Racemase (Alr) : This enzyme catalyzes the reversible conversion of the common amino acid L-alanine into its D-isomer, D-alanine.[14][15][16]

-

D-alanine:D-alanine ligase (Ddl) : This enzyme joins two molecules of D-alanine in an ATP-dependent reaction to form the D-Ala-D-Ala dipeptide.[1]

Caption: Cytoplasmic synthesis of UDP-MurNAc-pentapeptide ("Park's Nucleotide").

Key Early Experiments and Methodologies

The elucidation of this pathway was driven by pioneering experiments that combined microbial physiology, biochemistry, and the use of antibiotics as molecular probes.

Discovery of "Park's Nucleotide": Antibiotic-Induced Precursor Accumulation

One of the most significant early discoveries was made by James T. Park and Jack Strominger, who observed that treating Staphylococcus aureus with penicillin led to the massive accumulation of a novel set of uridine nucleotide compounds.[17][18] This finding was the critical clue that penicillin does not inhibit the synthesis of the precursors themselves, but rather a later, membrane-associated step, causing the cytoplasmic intermediates to build up.[1]

-

Bacterial Culture and Treatment : Grow a logarithmic phase culture of a susceptible bacterium (e.g., Staphylococcus aureus). Add a sub-inhibitory concentration of penicillin G to the culture medium. Continue incubation for a short period to allow for precursor accumulation without immediate cell lysis.

-

Cell Harvesting and Lysis : Harvest the bacterial cells by centrifugation at a low temperature.

-

Extraction of Soluble Pool : Extract the small molecule pool from the cell pellet using a cold acid, such as trichloroacetic acid (TCA). This precipitates proteins and nucleic acids while keeping small nucleotides in solution.

-

Neutralization and Separation : Neutralize the acidic supernatant. The accumulated nucleotides can then be separated from other cytoplasmic components using techniques available at the time, such as paper chromatography or ion-exchange chromatography.

-

Identification and Characterization : The isolated compounds are then characterized. Early studies would have used UV spectrophotometry (to identify the uridine moiety), acid hydrolysis followed by amino acid and sugar analysis, and phosphate assays to determine the complete structure of the accumulated UDP-MurNAc-pentapeptide.

Caption: Experimental workflow for the discovery of "Park's Nucleotide".

In Vitro Enzyme Assays

Following the identification of the precursors, researchers developed in vitro assays to characterize the individual enzymes responsible for their synthesis. These assays were crucial for confirming the function of each Mur ligase and for studying their kinetics and substrate specificities.

-

Enzyme Preparation : Prepare a cell-free extract from the bacterium of interest or use a purified Mur ligase enzyme.

-

Reaction Mixture : Set up a reaction mixture in a suitable buffer containing:

-

The enzyme preparation.

-

The UDP-MurNAc substrate.

-

The specific amino acid substrate (e.g., L-alanine for MurC). A radiolabeled version (e.g., ¹⁴C-L-alanine) is often used for easy detection.

-

ATP and Mg²⁺, as the reactions are ATP-dependent.

-

-

Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination : Stop the reaction, typically by boiling or adding acid.

-

Product Separation and Detection : Separate the product (e.g., ¹⁴C-labeled UDP-MurNAc-L-Ala) from the unreacted radiolabeled substrate (¹⁴C-L-alanine). This can be achieved using paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

-

Quantification : Quantify the amount of radiolabeled product formed using a scintillation counter or by analyzing the chromatogram. This allows for the determination of enzyme activity and kinetic parameters.

Quantitative Data from Early Studies

While early studies were often qualitative, focusing on the identification of pathways and compounds, some quantitative data were established that provided a sense of scale for these processes.

| Parameter Measured | Organism / System | Finding | Citation |

| Peptidoglycan Content | E. coli, B. thetaiotaomicron, S. salivarius | Peptidoglycan concentration ranges from 1.6% to 14% of the dry cell weight. | [19][20] |

| Precursor Yield | Anabaena cylindrica | 0.17 µmol of UDP-MurNAc-pentapeptide was isolated per 1 g of dried cells. | [21] |

| In Vitro Polymerization | E. coli PBP1A | Using Lipid II as a substrate, produced glycan strands of ~20 disaccharide units. | [22] |

| In Vitro Cross-linking | E. coli PBP1A | The in vitro product contained approximately 18-26% peptide cross-links. | [22] |

Early Insights into Antibiotic Mechanisms of Action